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Abstract
Ethene-1,1-diol, the enol tautomer of acetic acid, is a highly reactive and transient chemical

species. Long considered a hypothetical intermediate, its successful synthesis and

spectroscopic characterization have opened new avenues for understanding fundamental

reaction mechanisms in organic chemistry and biochemistry. This guide provides an in-depth

analysis of ethene-1,1-diol, covering its structure, properties, synthesis, and detection.

Detailed experimental protocols for its generation and characterization via matrix isolation

spectroscopy are presented, alongside a discussion of its relevance in key chemical

transformations.

Introduction
Enols, compounds containing a hydroxyl group bonded to a carbon-carbon double bond, are

pivotal reactive intermediates in a vast array of chemical and biological processes. Ethene-1,1-
diol (H₂C=C(OH)₂), the simplest geminal enediol, is the less stable tautomer of acetic acid. Its

fleeting existence has made it a challenging target for experimental investigation. However,

recent advances in synthetic and spectroscopic techniques have allowed for its unambiguous

identification, providing critical insights into its role in reactions such as the hydration of ketene

and keto-enol tautomerism. Understanding the properties and reactivity of ethene-1,1-diol is
crucial for researchers in fields ranging from physical organic chemistry to drug development,

where tautomerism can significantly impact a molecule's biological activity.
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Molecular Structure and Properties
The geometry and vibrational frequencies of ethene-1,1-diol have been determined through a

combination of spectroscopic experiments and computational chemistry.

Molecular Geometry
Computational studies, primarily using density functional theory (DFT) and coupled-cluster

methods, have provided detailed information on the bond lengths and angles of ethene-1,1-
diol.

Parameter Value (Å or °)

Bond Lengths (Å)

C=C 1.339

C-O1 1.371

C-O2 1.375

O1-H1 ~0.96

O2-H2 ~0.96

C-H3 ~1.08

C-H4 ~1.08

**Bond Angles (°) **

C=C-O1 ~125

C=C-O2 ~115

O1-C-O2 ~120

C-O1-H1 ~109

C-O2-H2 ~109

H3-C-H4 ~117

Table 1: Calculated molecular geometry of ethene-1,1-diol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15486888?utm_src=pdf-body
https://www.benchchem.com/product/b15486888?utm_src=pdf-body
https://www.benchchem.com/product/b15486888?utm_src=pdf-body
https://www.benchchem.com/product/b15486888?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15486888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vibrational Frequencies
The infrared spectrum of matrix-isolated ethene-1,1-diol has been experimentally observed

and assigned with the aid of computational frequency calculations.

Vibrational Mode Frequency (cm⁻¹) Description

ν(OH) 3643, 3619 O-H stretching

ν(CH₂) 3100, 3020 C-H stretching

ν(C=C) 1712 C=C stretching

δ(OH) 1400-1200 O-H bending

δ(CH₂) 1400-1300 C-H bending

ν(C-O) 1117 C-O stretching

γ(CH₂) 892 C-H out-of-plane deformation

Table 2: Key calculated vibrational frequencies of ethene-1,1-diol.

Thermodynamic Properties
Ethene-1,1-diol is significantly less stable than its keto tautomer, acetic acid. The energy

difference is a key factor in its high reactivity.

Property Value

Enthalpy of Tautomerization (to Acetic Acid) ~ -25 kcal/mol

Barrier to[1][2]H-shift (to Acetic Acid) ~ 44.6 kcal/mol[3]

Table 3: Calculated thermodynamic properties of ethene-1,1-diol.

Key Reaction Pathways Involving Ethene-1,1-diol
Ethene-1,1-diol is a key intermediate in several fundamental organic reactions.
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Keto-Enol Tautomerism of Acetic Acid
The interconversion between acetic acid and ethene-1,1-diol is a classic example of keto-enol

tautomerism. The equilibrium lies heavily towards the more stable acetic acid form. The

tautomerization can be catalyzed by acids or bases.

Acetic Acid
(Keto Form) Transition State [1,3] H-shift Ethene-1,1-diol

(Enol Form)

Click to download full resolution via product page

Keto-enol tautomerism of acetic acid.

Hydration of Ketene
Ethene-1,1-diol is a proposed intermediate in the hydration of ketene to form acetic acid. This

reaction is thought to proceed via a nucleophilic attack of water on the carbonyl carbon of

ketene.

Ketene + H₂O Ethene-1,1-diol

Nucleophilic
Attack Acetic AcidTautomerization

Click to download full resolution via product page

Hydration of ketene to acetic acid.

Experimental Protocols
The transient nature of ethene-1,1-diol necessitates specialized experimental techniques for

its generation and characterization.

Generation and Detection by Matrix Isolation
Spectroscopy
Matrix isolation is a powerful technique for studying reactive species. It involves trapping the

species of interest in an inert solid matrix at cryogenic temperatures, thereby preventing

decomposition and allowing for spectroscopic analysis.
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Experimental Workflow:

Sample Preparation

Generation

Trapping

Detection

Malonic Acid
(Precursor)

Flash Vacuum Pyrolysis
(400 °C)

Co-deposition with Argon
on CsI window (10 K)

FTIR and UV/Vis
Spectroscopy

Click to download full resolution via product page

Workflow for matrix isolation of ethene-1,1-diol.

Detailed Methodology:

Precursor Preparation: Malonic acid is used as the precursor for the generation of ethene-
1,1-diol.[3]

Pyrolysis: The malonic acid is subjected to flash vacuum pyrolysis at approximately 400 °C.

This high temperature induces decarboxylation to form ethene-1,1-diol.[3]
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Matrix Deposition: The pyrolysis products are immediately co-deposited with a large excess

of an inert matrix gas, typically argon, onto a cryogenic substrate (e.g., a CsI window) held at

a temperature of around 10 K.[3]

Spectroscopic Analysis: The matrix-isolated products are then analyzed using Fourier-

transform infrared (FTIR) and ultraviolet-visible (UV/Vis) spectroscopy. The low temperature

and isolation within the argon matrix prevent the reactive ethene-1,1-diol from

decomposing, allowing for its spectroscopic characterization.[3]

Detection by Mass Spectrometry
While not yet reported for ethene-1,1-diol specifically, electrospray ionization mass

spectrometry (ESI-MS) is a powerful tool for the detection of reactive intermediates in solution.

Hypothetical Experimental Protocol for ESI-MS Detection:

Sample Preparation: A solution containing a precursor to ethene-1,1-diol (e.g., a protected

derivative that can be deprotected in situ) would be prepared in a suitable solvent system for

ESI-MS, such as acetonitrile/water.

Ionization: The solution would be introduced into the ESI source. A high voltage is applied to

the capillary, generating a fine spray of charged droplets.

Desolvation: The charged droplets are passed through a heated capillary, causing the

solvent to evaporate and leading to the formation of gas-phase ions of the analyte.

Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-

of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Tandem Mass Spectrometry (MS/MS): To confirm the structure of the detected ion, tandem

mass spectrometry (MS/MS) can be performed. The ion of interest is isolated, fragmented by

collision with an inert gas (collision-induced dissociation, CID), and the resulting fragment

ions are analyzed.

Sample Introduction Precursor in Solution Electrospray Ionization High Voltage Desolvation Heated Capillary Mass Analysis (MS1) Isolate Ion of Interest Collision-Induced Dissociation (CID) Fragment Ion Mass Analysis (MS2) Detect Fragment Ions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7154680/
https://www.benchchem.com/product/b15486888?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7154680/
https://www.benchchem.com/product/b15486888?utm_src=pdf-body
https://www.benchchem.com/product/b15486888?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15486888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Workflow for ESI-MS/MS analysis.

Conclusion
The successful generation and characterization of ethene-1,1-diol represent a significant

milestone in the study of reactive intermediates. The data and protocols presented in this guide

provide a comprehensive resource for researchers interested in the fundamental chemistry of

enols and their role in important chemical transformations. Further investigations into the

reactivity of ethene-1,1-diol, particularly in the context of biological systems and drug

metabolism, are warranted and will undoubtedly lead to new discoveries and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. comporgchem.com [comporgchem.com]

2. rsc.org [rsc.org]

3. 1,1‐Ethenediol: The Long Elusive Enol of Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Ethene-1,1-diol: A Comprehensive Technical Guide to a
Key Reactive Intermediate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15486888#ethene-1-1-diol-as-a-reactive-
intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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